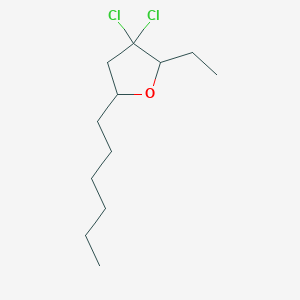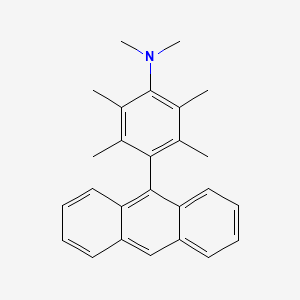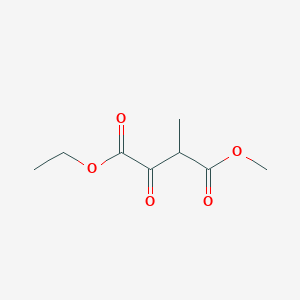
4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate is an organic compound with a complex structure It is a derivative of butanedioic acid, featuring multiple substituents that contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate typically involves esterification reactions. One common method is the reaction of ethyl acetoacetate with methyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, where the ethyl group is introduced to the acetoacetate molecule .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
化学反应分析
Types of Reactions
4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
科学研究应用
4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate involves its interaction with specific molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect various biochemical pathways, influencing enzyme activity and metabolic processes .
相似化合物的比较
Similar Compounds
Ethyl 3-methyl-2-oxobutanoate: Similar structure but lacks the additional ethyl and methyl groups.
Methyl acetoacetate: A simpler ester with fewer substituents.
Diethyl malonate: Another ester derivative of butanedioic acid with different substituents.
Uniqueness
4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in synthesis and research .
属性
CAS 编号 |
99380-58-2 |
|---|---|
分子式 |
C8H12O5 |
分子量 |
188.18 g/mol |
IUPAC 名称 |
1-O-ethyl 4-O-methyl 3-methyl-2-oxobutanedioate |
InChI |
InChI=1S/C8H12O5/c1-4-13-8(11)6(9)5(2)7(10)12-3/h5H,4H2,1-3H3 |
InChI 键 |
KOPTWRFFQGZXCH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)C(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


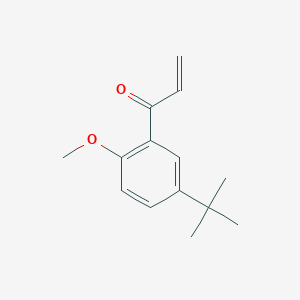
![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)

amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
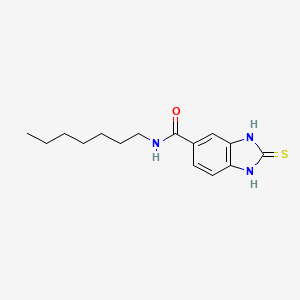
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)


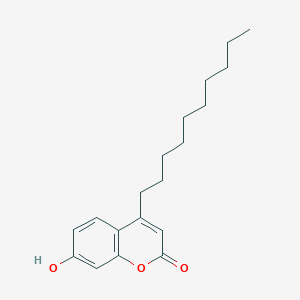
![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)
